molecular formula C5H3BrN2O2 B15241686 4-Bromopyridazine-3-carboxylic acid

4-Bromopyridazine-3-carboxylic acid

Cat. No.: B15241686
M. Wt: 202.99 g/mol
InChI Key: ZAMXDWURTXOCNC-UHFFFAOYSA-N
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Description

4-Bromopyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyridazine, featuring a bromine atom at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromopyridazine-3-carboxylic acid typically involves the bromination of pyridazine derivatives. One common method starts with 3,6-dichloropyridazine, which undergoes a series of reactions to introduce the bromine atom and the carboxylic acid group. The steps include chlorination, hydroxylation, and bromination .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of 3,6-dichloropyridazine as a raw material. The process includes four main steps: chlorination to form 3,4,6-trichloropyridazine, conversion to 3,6-dichloro-4-hydroxypyridazine, further conversion to 4-hydroxypyridazine, and finally bromination to yield 4-bromopyridazine . This method is favored for its high yield and simplicity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

  • Substituted pyridazine derivatives.
  • Alcohols and other oxidized forms of the carboxylic acid group.

Scientific Research Applications

4-Bromopyridazine-3-carboxylic acid is utilized in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Employed in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-bromopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Bromopyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxylic acid group makes it a versatile compound in various applications.

Properties

Molecular Formula

C5H3BrN2O2

Molecular Weight

202.99 g/mol

IUPAC Name

4-bromopyridazine-3-carboxylic acid

InChI

InChI=1S/C5H3BrN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10)

InChI Key

ZAMXDWURTXOCNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=C1Br)C(=O)O

Origin of Product

United States

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